molecular formula C16H17N3O3 B213951 ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate

ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate

Cat. No. B213951
M. Wt: 299.32 g/mol
InChI Key: UYIUPVBFEOWINW-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate, also known as EMA or Ethyl-4-(3-acrylamidophenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrazole-1-carboxylate, is a chemical compound that belongs to the class of pyrazole carboxamides. EMA has gained attention in recent years due to its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has been found to have various biochemical and physiological effects. Studies have shown that ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has also been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to using ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate in lab experiments. ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate can be toxic to cells at high concentrations, which can limit its use in certain experiments. ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate for cancer treatment.
Another area of interest is the development of new fluorescent probes based on the structure of ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate. These probes could be used for the detection of other metal ions or biomolecules in biological samples.
Overall, ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has shown promise in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential uses in the fields of cancer research and fluorescence imaging.

Synthesis Methods

Ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate can be synthesized through a multi-step reaction process that involves the condensation of ethyl 4-aminobenzoate with acryloyl chloride and 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is catalyzed by triethylamine in the presence of dichloromethane. The resulting product is then purified through column chromatography to obtain ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate in its pure form.

Scientific Research Applications

Ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has shown potential in various scientific research applications due to its unique chemical structure. One of the most promising applications of ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate is its use as a fluorescent probe for the detection of metal ions. ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has been found to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples.
ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has also been studied for its potential use in cancer research. Studies have shown that ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis.

properties

Product Name

ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

ethyl 4-[[(Z)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C16H17N3O3/c1-3-22-16(21)13-5-7-14(8-6-13)18-15(20)9-4-12-10-17-19(2)11-12/h4-11H,3H2,1-2H3,(H,18,20)/b9-4-

InChI Key

UYIUPVBFEOWINW-WTKPLQERSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2)C

Origin of Product

United States

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